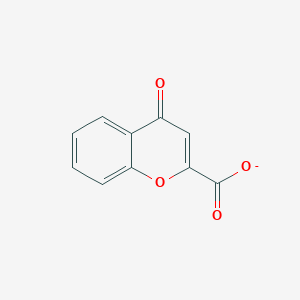
4-Oxidanylidenechromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-4H-chromene-2-carboxylate is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-oxo-4H-chromene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxycoumarins with β-nitroalkenes in the presence of alcohol, leading to the formation of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives . Another method involves the McMurry coupling reaction of 4-oxo-4H-chromene-2-carbaldehydes using titanium and zinc as mediators .
Industrial Production Methods
Industrial production of 4-oxo-4H-chromene-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalyst-free conditions is often preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromone derivatives.
Reduction: Reduction reactions can convert the compound into different chromanol derivatives.
Substitution: Substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogens, acids, or bases as catalysts.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Chromanol derivatives.
Substitution: Functionalized chromene derivatives
Aplicaciones Científicas De Investigación
4-oxo-4H-chromene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its diverse biological activities, such as anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Chromone: A simpler structure with similar biological activities.
Flavone: Another chromene derivative with a different substitution pattern.
Coumarin: A related compound with a fused benzene and pyrone ring.
The uniqueness of 4-oxo-4H-chromene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGXWBCQGAWBR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5O4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
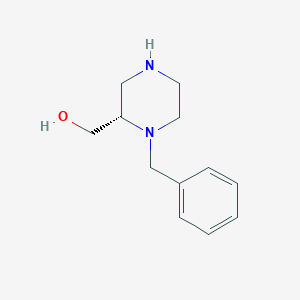
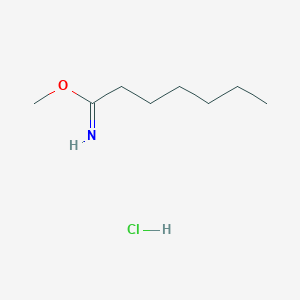
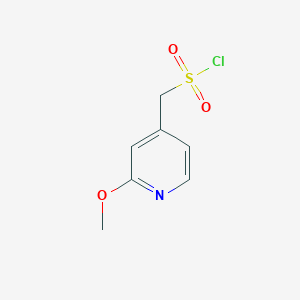
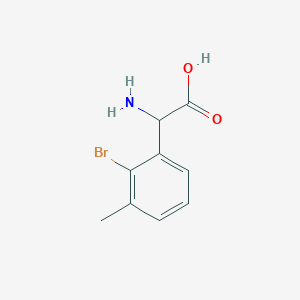

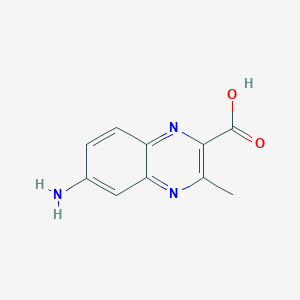
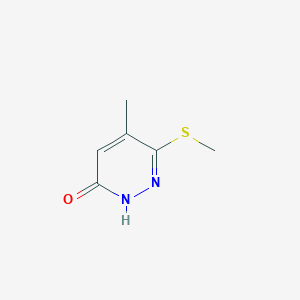

![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
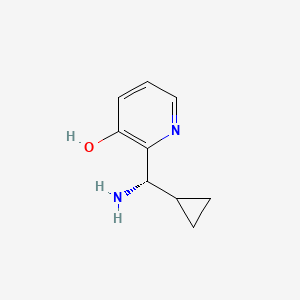
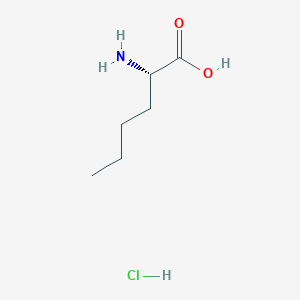
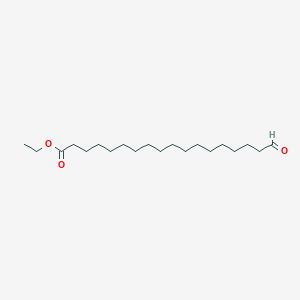

![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
